REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>CO.[Ni]>[N:1]1([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
|
|
Quantity
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37 g
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Type
|
reactant
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Smiles
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N1(CCCCC1)CC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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8 g
|
Type
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catalyst
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Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst is filtered off
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Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
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Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CC1=CC=C(N)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |